N-{2-[(4,5-dicyano-2-nitrophenyl)amino]-4-ethoxyphenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-(4,5-DICYANO-2-NITROANILINO)-4-ETHOXYPHENYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes cyano, nitro, and ethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(4,5-DICYANO-2-NITROANILINO)-4-ETHOXYPHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the cyclization reaction of diaminomaleonitrile to form 4,5-dicyano-1,2,3-triazole . This intermediate can then undergo further reactions to introduce the nitro and ethoxy groups, followed by the coupling with benzamide to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(4,5-DICYANO-2-NITROANILINO)-4-ETHOXYPHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N~1~-[2-(4,5-DICYANO-2-NITROANILINO)-4-ETHOXYPHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and materials.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N1-[2-(4,5-DICYANO-2-NITROANILINO)-4-ETHOXYPHENYL]BENZAMIDE exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dicyano-1,2,3-triazole: A precursor used in the synthesis of N1-[2-(4,5-DICYANO-2-NITROANILINO)-4-ETHOXYPHENYL]BENZAMIDE.
N-trinitromethyl-4,5-dicyano-2H-1,2,3-triazole:
Uniqueness
N~1~-[2-(4,5-DICYANO-2-NITROANILINO)-4-ETHOXYPHENYL]BENZAMIDE is unique due to its combination of cyano, nitro, and ethoxy groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H17N5O4 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[2-(4,5-dicyano-2-nitroanilino)-4-ethoxyphenyl]benzamide |
InChI |
InChI=1S/C23H17N5O4/c1-2-32-18-8-9-19(27-23(29)15-6-4-3-5-7-15)20(12-18)26-21-10-16(13-24)17(14-25)11-22(21)28(30)31/h3-12,26H,2H2,1H3,(H,27,29) |
InChI Key |
IXKJOBOWPFEGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)NC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.